MAO-B Inhibition: Meta-Methoxy Phenyl Substitution Confers Superior Potency Over Para-Methoxy Analog
The meta-methoxy substitution pattern on the 2-phenyl ring, as found in this compound's core, is associated with potent and selective inhibition of human monoamine oxidase B (MAO-B). In a direct comparative study of 2-phenylbenzofuran derivatives, the compound 2-(3-methoxyphenyl)-5-nitrobenzofuran exhibited an IC50 of 0.024 μM against MAO-B, which was 5.8-fold more potent than the 4-methoxy analog, 5-nitro-2-(4-methoxyphenyl)benzofuran (IC50 = 0.140 μM) [1]. This demonstrates that the 3-methoxy orientation is a critical determinant for achieving nanomolar MAO-B inhibitory activity, a key therapeutic target for Parkinson's disease and other neurological disorders [1].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.024 μM (for 2-(3-methoxyphenyl)-5-nitrobenzofuran, a close analog sharing the critical 3-methoxyphenyl-benzofuran core) |
| Comparator Or Baseline | 5-Nitro-2-(4-methoxyphenyl)benzofuran: 0.140 μM |
| Quantified Difference | 5.8-fold lower IC50 (higher potency) for the meta-methoxy analog |
| Conditions | In vitro assay using recombinant human MAO-B |
Why This Matters
This quantitative superiority establishes the 3-methoxyphenyl-benzofuran core as a privileged scaffold for developing potent, selective MAO-B inhibitors, guiding rational procurement for neuroscience-focused drug discovery programs.
- [1] Delogu GL, Kumar A, Gatto G, Bustelo F, Saavedra LM, Rodríguez-Franco MI, Laguna R, Viña D. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. Bioorg Chem. 2021;107:104616. View Source
